2-Methylbenzo[B]thiophene-6-carboxylic acid chemical structure and properties
2-Methylbenzo[B]thiophene-6-carboxylic acid chemical structure and properties
An In-depth Technical Guide on 2-Methylbenzo[b]thiophene-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methylbenzo[b]thiophene-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, spectral characterization, and safety considerations, offering insights for its application in research and development.
Chemical Structure and Identity
2-Methylbenzo[b]thiophene-6-carboxylic acid is a derivative of benzo[b]thiophene, which consists of a benzene ring fused to a thiophene ring. In this specific molecule, a methyl group is attached at the 2-position of the bicyclic system, and a carboxylic acid group is at the 6-position.
Systematic IUPAC Name: 2-Methyl-1-benzothiophene-6-carboxylic acid[1]
Molecular Formula: C₁₀H₈O₂S[1]
Molecular Weight: 192.23 g/mol [1]
CAS Registry Number: 18781-41-4[1]
Chemical Structure:
Caption: Chemical structure of 2-Methylbenzo[b]thiophene-6-carboxylic acid.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in drug design and development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 2-Methylbenzo[b]thiophene-6-carboxylic acid
| Property | Value | Source |
| Physical State | Solid | [2] |
| Color | Beige | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| LogP | 2.90792 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Manufacturing
The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. A common approach involves the cyclization of substituted thiophenols or related precursors. While specific, detailed synthetic procedures for 2-Methylbenzo[b]thiophene-6-carboxylic acid are not extensively published in readily available literature, a general synthetic strategy can be proposed based on established methods for similar structures.
One plausible synthetic route could involve the following key steps:
-
Preparation of a substituted thiophenol: Starting from a commercially available substituted benzene derivative.
-
Reaction with an appropriate alpha-halo ketone or aldehyde: This would form a key intermediate.
-
Intramolecular cyclization: This step, often acid-catalyzed, would form the benzo[b]thiophene ring system.[3]
-
Functional group manipulation: Subsequent steps would involve the introduction or modification of the methyl and carboxylic acid groups at the desired positions.
Example of a related synthesis: The synthesis of the methyl ester of 3-methylbenzo[b]thiophene-6-carboxylic acid has been described, involving the saturation of a solution of the carboxylic acid in methanol with hydrogen chloride gas followed by heating under reflux.[4] This suggests that the carboxylic acid itself is a stable precursor.
Caption: Generalized synthetic workflow for benzo[b]thiophene derivatives.
Spectral Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. Below are the expected spectral features for 2-Methylbenzo[b]thiophene-6-carboxylic acid based on its structure and data from related compounds.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[5]
-
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear between 3100-3000 cm⁻¹.[5] Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, intense absorption band is expected in the range of 1760-1690 cm⁻¹ for the carbonyl group.[5] Conjugation with the aromatic ring may shift this to the lower end of the range.
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring system.[5]
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the fingerprint region, typically between 1320-1210 cm⁻¹ and around 920 cm⁻¹ (out-of-plane bend), respectively.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically above 10 ppm, which is exchangeable with D₂O.
-
Aromatic Protons: The protons on the benzene ring will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). The specific splitting patterns will depend on their coupling with each other.
-
Thiophene Proton: The proton on the thiophene ring will also appear in the aromatic region, likely as a singlet or a narrowly split multiplet.
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, likely around 2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically between 165-185 ppm.
-
Aromatic and Thiophene Carbons: Multiple signals are expected in the range of 120-150 ppm, corresponding to the carbon atoms of the fused ring system.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon will be observed in the upfield region, typically around 15-25 ppm.
-
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.23).
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially other fragments resulting from the cleavage of the ring system.
Applications in Drug Development and Research
Benzo[b]thiophene derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are considered "privileged structures" due to their ability to interact with various biological targets.
Potential areas of application for 2-Methylbenzo[b]thiophene-6-carboxylic acid and its derivatives include:
-
Antimicrobial Agents: Benzo[b]thiophene acylhydrazones have been investigated as antimicrobial agents against multidrug-resistant Staphylococcus aureus.[7]
-
Anticancer Agents: Certain benzo[b]thiophene derivatives have shown promise as anticancer agents.
-
Enzyme Inhibitors: The rigid, planar structure of the benzo[b]thiophene core makes it a suitable scaffold for designing enzyme inhibitors.
-
Receptor Modulators: These compounds can be functionalized to interact with various receptors, making them valuable tools in drug discovery.
The presence of the carboxylic acid group provides a handle for further chemical modification, such as the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Methylbenzo[b]thiophene-6-carboxylic acid.
General Safety Precautions: [8]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[9]
-
In case of contact, rinse the affected area with plenty of water.[10]
-
If inhaled, move to fresh air.[10]
-
If swallowed, rinse mouth with water and seek medical attention.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1]
-
Protect from light.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.[8]
While specific toxicity data for 2-Methylbenzo[b]thiophene-6-carboxylic acid is limited, related compounds are known to be harmful if swallowed and may cause skin and eye irritation.[11][12]
Conclusion
2-Methylbenzo[b]thiophene-6-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its well-defined structure and functional groups allow for a wide range of chemical modifications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.
References
-
PubChem. Benzo(b)thiophene-6-carboxylic acid, 2-methyl-, methyl ester. National Center for Biotechnology Information. [Link]
-
LookChem. 2-Methylbenzo[b]thiophene. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Mansoura University. The features of IR spectrum. [Link]
-
Chemcia Scientific. Material Safety Data Sheet - 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. [Link]
-
Sestito, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 483. [Link]
-
PubChem. 2-Methylbenzo(b)thiophene. National Center for Biotechnology Information. [Link]
-
SpectraBase. 3-methylbenzo[b]thiophene-6-carboxylic acid, methyl ester. [Link]
-
Angene Chemical. Safety Data Sheet - 5-Bromobenzo[b]thiophene. [Link]
-
University of Calgary. Carbonyl Compounds - IR Spectroscopy. [Link]
-
NIST WebBook. Benzo[b]thiophene, 2-methyl-. [Link]
-
The Good Scents Company. 2-methyl benzothiophene. [Link]
-
American Elements. 6-Methylbenzo[b]thiophene-2-carboxylic Acid. [Link]
-
U.S. Environmental Protection Agency. 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid Properties. [Link]
-
Barcellos, T., et al. (2020). Synthesis of Benzo[b]thiophenes Using Alkynes as Precursors Under Metal-Free Conditions. Chemistry - A European Journal, 26(68), 15775-15793. [Link]
-
SpectraBase. 2-Methyl-benzo(B)thiophene. [Link]
-
PrepChem.com. Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. [Link]
- Google Patents. EP0859770B1 - Process for the synthesis of benzo b]thiophenes.
-
PubChemLite. 2-methylbenzo[b]thiophene (C9H8S). [Link]
-
PubChem. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]
-
Chem-Space. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum. [Link]
-
ResearchGate. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]
-
Chemsrc. 6-IODO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. chemcia.com [chemcia.com]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 6-Methylbenzo[b]thiophene-2-carboxylic acid | 1467-86-3 [sigmaaldrich.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
